REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[S:5][C:6]=1[Cl:7].[CH3:12][N:13]1[C:17](B2OC(C)(C)C(C)(C)O2)=[CH:16][CH:15]=[N:14]1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[Cl:7][C:6]1[S:5][C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:3][C:2]=1[C:17]1[N:13]([CH3:12])[N:14]=[CH:15][CH:16]=1 |f:2.3.4,^1:42,48|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(SC1Cl)C(=O)OC
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
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CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
10.82 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
82 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
16.31 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
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CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between H2O-DCM
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Type
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WASH
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Details
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the aqueous phase was washed several times with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic fractions were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
purified via column chromatography (silica, 25% EtOAc in hexanes)
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Name
|
|
Type
|
product
|
Smiles
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ClC1=C(C=C(S1)C(=O)OC)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.47 mmol | |
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 63.7% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |